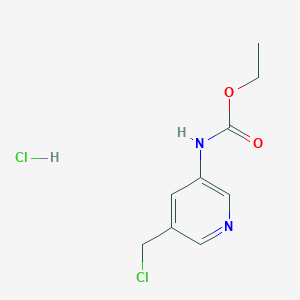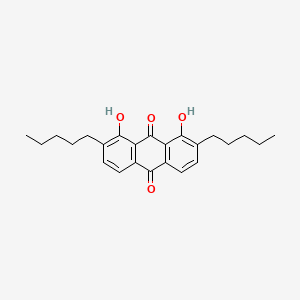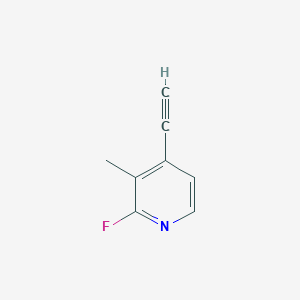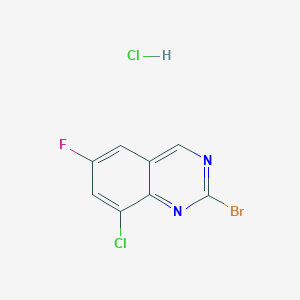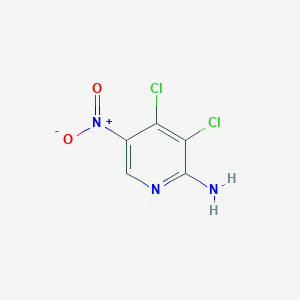
3,4-Dichloro-5-nitropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dichloro-5-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3Cl2N3O2 It is a derivative of pyridine, characterized by the presence of two chlorine atoms and a nitro group attached to the pyridine ring
準備方法
The synthesis of 3,4-Dichloro-5-nitropyridin-2-amine typically involves the nitration of 3,4-dichloropyridine followed by amination. One common method includes the reaction of 3,4-dichloropyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting 3,4-dichloro-5-nitropyridine is then treated with ammonia or an amine to form this compound .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
3,4-Dichloro-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions, potentially leading to the formation of pyridine N-oxides.
Common reagents used in these reactions include ammonia, sodium hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3,4-Dichloro-5-nitropyridin-2-amine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for molecules with antimicrobial or anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3,4-Dichloro-5-nitropyridin-2-amine depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
類似化合物との比較
Similar compounds to 3,4-Dichloro-5-nitropyridin-2-amine include:
2,4-Dichloro-5-nitropyridine: Used in the synthesis of stearoyl-CoA desaturase inhibitors.
2,6-Dichloro-3-nitropyridin-4-amine: Utilized as an intermediate in organic synthesis and pharmaceuticals.
特性
分子式 |
C5H3Cl2N3O2 |
|---|---|
分子量 |
208.00 g/mol |
IUPAC名 |
3,4-dichloro-5-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3Cl2N3O2/c6-3-2(10(11)12)1-9-5(8)4(3)7/h1H,(H2,8,9) |
InChIキー |
RNHYZASMJWNBGG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)N)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


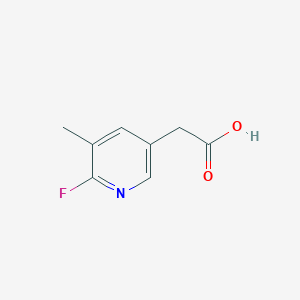
![1-(4H-Pyrrolo[2,3-d]thiazol-5-yl)ethanone](/img/structure/B13137316.png)
![(2S,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13137320.png)
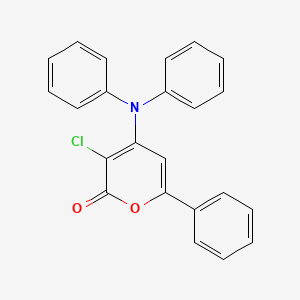
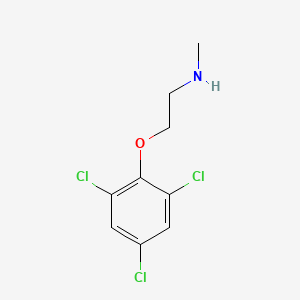

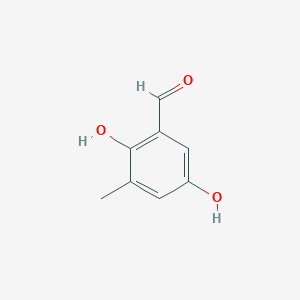

![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)
